Product packaging for 4,7-Quinazolinediamine(Cat. No.:CAS No. 99584-26-6)

4,7-Quinazolinediamine

Cat. No.: B3066991
CAS No.: 99584-26-6
M. Wt: 160.18 g/mol
InChI Key: TUNAEQJUVKPZRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of the Quinazoline (B50416) Scaffold in Chemical Research

The inherent structural features of the quinazoline ring system make it a "privileged structure" in drug discovery, meaning it can bind to a variety of biological targets with high affinity. nih.gov This versatility has led to the development of numerous clinically relevant drugs.

Historical Context of Quinazoline Derivatives in Medicinal Chemistry

The journey of quinazoline derivatives in medicinal chemistry began with the synthesis of the first derivative in 1869. nih.govwisdomlib.org However, it was in the mid-20th century that extensive research into their therapeutic potential truly began. ontosight.ai Early investigations revealed their promise as antimicrobial and anticancer agents, paving the way for decades of research and development. taylorandfrancis.comresearchgate.net This historical foundation has established quinazolines as a critical scaffold in the ongoing quest for novel therapeutics. researchgate.net

Broad Spectrum of Biological Activities Associated with Quinazoline Systems

The quinazoline framework is associated with a vast and diverse range of pharmacological effects. nih.gov Research has demonstrated the efficacy of quinazoline derivatives as:

Anticancer agents: Many quinazoline-based compounds have shown potent antitumor activity, with some targeting specific enzymes like tyrosine kinases that are crucial for cancer cell growth. ontosight.ainih.gov

Antimicrobial agents: This class of compounds has exhibited significant antibacterial and antifungal properties. mdpi.comnih.gov

Antiviral agents: Certain quinazoline derivatives have been investigated for their potential to combat various viral infections. mdpi.comnih.gov

Anti-inflammatory agents: The anti-inflammatory effects of some quinazolines have been well-documented. mdpi.comresearchgate.net

Anticonvulsant agents: Research has also explored the use of quinazolines in managing seizures. mdpi.comnih.gov

Other activities: The biological repertoire of quinazolines also extends to antioxidant, antimalarial, and antitubercular activities, among others. mdpi.comnih.govresearchgate.net

The Unique Role of Diaminoquinazoline Architectures

Within the broad family of quinazolines, those bearing two amino groups, known as diaminoquinazolines, possess distinct characteristics and have carved out a specific niche in chemical and pharmaceutical research.

Structural Classification and Nomenclature of Diaminoquinazolines

Diaminoquinazolines are classified based on the positions of the two amino substituents on the quinazoline ring system. The nomenclature follows standard IUPAC guidelines, indicating the locants of the amino groups. For instance, in 4,7-Quinazolinediamine, the amino groups are attached to the carbon atoms at positions 4 and 7 of the quinazoline core. Other examples include 2,4-diaminoquinazolines. nih.gov The specific positioning of these amino groups significantly influences the molecule's chemical properties and biological activity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N4 B3066991 4,7-Quinazolinediamine CAS No. 99584-26-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

quinazoline-4,7-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4/c9-5-1-2-6-7(3-5)11-4-12-8(6)10/h1-4H,9H2,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUNAEQJUVKPZRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)N=CN=C2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00620489
Record name Quinazoline-4,7-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00620489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99584-26-6
Record name Quinazoline-4,7-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00620489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Advanced Chemical Transformations of 4,7 Quinazolinediamine Scaffolds

Established Synthetic Pathways for Diaminoquinazolines

The synthesis of the quinazoline (B50416) ring system, and specifically diaminoquinazolines, can be achieved through several established methodologies. These pathways often involve the construction of the pyrimidine (B1678525) ring onto a pre-existing benzene (B151609) ring.

Cyclocondensation Reactions in Quinazoline Synthesis

Cyclocondensation reactions are a cornerstone in the synthesis of quinazolines. These reactions typically involve the condensation of an anthranilic acid derivative or a related compound with a source for the remaining carbon and nitrogen atoms of the quinazoline ring. For the synthesis of diaminoquinazolines, appropriately substituted precursors are required.

One common approach involves the reaction of 2-aminobenzonitriles with guanidine (B92328) or amidines. While specific examples for the direct synthesis of 4,7-quinazolinediamine are not prevalent in the literature, the general principle can be applied. For instance, a hypothetical synthesis could start from a 2,5-diaminobenzonitrile, which upon cyclocondensation with a suitable one-carbon synthon, could potentially yield the this compound scaffold.

Another established cyclocondensation method is the reaction of anthranilic acids with orthoesters and amines. This three-component reaction is a versatile method for preparing 3-substituted quinazolin-4(3H)-ones, which can then be converted to the corresponding aminoquinazolines. mdpi.com

Amination Strategies for Quinazoline Cores

Direct amination of a pre-formed quinazoline ring is a powerful strategy for introducing amino groups. This can be achieved through nucleophilic aromatic substitution (SNAr) reactions on halo-substituted quinazolines. The reactivity of the quinazoline ring towards nucleophilic attack is a key factor in these transformations.

The C4 position of the quinazoline ring is generally more susceptible to nucleophilic substitution than the C2 position. nih.gov This regioselectivity is attributed to the electronic effects of the nitrogen atoms in the pyrimidine ring. Therefore, a common strategy to synthesize 2,4-diaminoquinazolines involves the sequential reaction of a 2,4-dichloroquinazoline (B46505) with two different amines. The first amination occurs selectively at the C4 position under milder conditions, followed by the substitution at the C2 position, which often requires more forcing conditions such as higher temperatures or the use of microwave irradiation. nih.gov

A metal-free approach for the direct C4-H amination of quinazolines has also been reported using N-fluorobenzenesulfonimide (NFSI) as the amination source. nih.gov This method offers a direct route to 4-aminoquinazolines without the need for a pre-installed leaving group.

Palladium- and Copper-Catalyzed Synthetic Approaches to Diaminoquinazolines

Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of diaminoquinazolines, offering mild reaction conditions and broad functional group tolerance.

Copper-Catalyzed Synthesis: Copper-catalyzed reactions have been effectively used for the synthesis of 4-aminoquinazoline and 2,4-diaminoquinazoline derivatives. An efficient method involves the reaction of substituted 2-bromobenzonitriles with amidines or guanidine, using copper(I) iodide (CuI) as the catalyst, N,N'-dimethylethylenediamine (DMEDA) as the ligand, and a base such as potassium carbonate (K₂CO₃). mdpi.com This approach provides an economical and practical route to these important scaffolds. mdpi.com The proposed mechanism involves an initial Ullmann-type coupling followed by an intramolecular nucleophilic attack to form the quinazoline ring. mdpi.com

Palladium-Catalyzed Synthesis: Palladium catalysts are widely used for C-N bond formation in the synthesis of aminoquinazolines. The Buchwald-Hartwig amination is a prominent example, where a palladium catalyst is used to couple an amine with a halo-quinazoline. This reaction is particularly useful for the second amination step at the less reactive C2 position of a 2-chloro-4-aminoquinazoline. nih.gov

Palladium-catalyzed intramolecular imidoylation of N-(2-bromoaryl)amidines represents another elegant strategy for the synthesis of 4-aminoquinazolines. mdpi.com This method allows for the construction of a diverse range of substituted 4-aminoquinazolines.

Regioselective Functionalization and Derivatization Strategies

The ability to selectively functionalize the this compound scaffold is crucial for exploring its structure-activity relationships and developing new applications. The presence of two amino groups and multiple reactive sites on the quinazoline ring presents both a challenge and an opportunity for regioselective modifications.

Modification at the C-4 and C-7 Positions of the Quinazoline Ring

The C4 and C7 positions are key sites for modification to modulate the properties of the quinazolinediamine core.

Modification at the C-4 Position: The amino group at the C4 position can be readily acylated or alkylated to introduce a variety of substituents. Furthermore, the inherent reactivity of the C4 position allows for its modification through nucleophilic aromatic substitution if a suitable leaving group is present. For instance, starting from a 4-chloro-7-aminoquinazoline, the C4 position can be selectively targeted by various nucleophiles. The regioselectivity of this reaction is well-established, with the C4 position being significantly more reactive than the C2 position. nih.gov

Modification at the C-7 Position: Functionalization at the C7 position often requires the introduction of a handle, such as a halogen atom. For example, a Suzuki-Miyaura cross-coupling reaction can be performed on a 7-bromo-4-aminoquinazoline to introduce aryl or heteroaryl groups at the C7 position. mdpi.com The synthesis of the key intermediate, 7-bromo-4-chloroquinoline, has been reported, which can then be converted to the corresponding 7-bromo-4-aminoquinazoline. nih.gov This intermediate serves as a versatile platform for diversification at the C7 position.

The table below summarizes some reported modifications at the C4 and C7 positions of quinazoline and quinoline (B57606) rings, which can be conceptually applied to the this compound scaffold.

PositionReaction TypeReagents and ConditionsResulting Moiety
C4 Nucleophilic Aromatic SubstitutionVarious amines, alcohols, or thiols with a 4-haloquinazolineDiverse amino, alkoxy, or thioether groups
C4 Direct C-H AminationN-fluorobenzenesulfonimide (NFSI)Sulfonamido group, convertible to an amino group
C7 Suzuki-Miyaura CouplingArylboronic acids, Pd catalyst, base on a 7-haloquinazolineAryl or heteroaryl groups
C7 Sonogashira CouplingTerminal alkynes, Pd/Cu catalyst, base on a 7-haloquinazolineAlkynyl groups
C7 Buchwald-Hartwig AminationAmines, Pd catalyst, base on a 7-haloquinazolineSubstituted amino groups

Introduction of Diverse Chemical Moieties at Peripheral Sites

Beyond the C4 and C7 positions, other sites on the this compound ring, such as C2, C5, C6, and C8, can also be functionalized to introduce chemical diversity.

The C2 position, while less reactive than C4, can be modified, particularly if the C4 position is blocked or if more forcing reaction conditions are used. beilstein-journals.org For example, a second nucleophilic substitution on a 2,4-dihaloquinazoline can occur at the C2 position. nih.gov

Functionalization of the benzene ring portion of the quinazoline (C5, C6, and C8) typically relies on electrophilic aromatic substitution reactions, although the directing effects of the existing amino groups at C4 and C7 would need to be carefully considered. The expected order of reactivity for electrophilic substitution on the quinazoline ring itself is generally 8 > 6 > 5 > 7. nih.gov However, the presence of the two amino groups in this compound will significantly influence this reactivity pattern.

The introduction of substituents at these peripheral sites can be achieved through various synthetic strategies, often starting from appropriately substituted precursors before the quinazoline ring is formed. For instance, starting with a substituted anthranilonitrile would allow for the incorporation of desired functionalities at the C5, C6, or C8 positions of the final quinazolinediamine product.

The table below provides a conceptual overview of potential modifications at other peripheral sites of the quinazoline ring.

PositionReaction TypePotential Precursor/StrategyResulting Moiety
C2 Nucleophilic Aromatic SubstitutionReaction of a 2-halo-4,7-diaminoquinazoline with a nucleophileDiverse substituted groups
C5 Electrophilic Aromatic SubstitutionDirect halogenation or nitration (reactivity dependent on substituents)Halogen, nitro, or other electrophilic groups
C6 Electrophilic Aromatic SubstitutionDirect halogenation or nitration (reactivity dependent on substituents)Halogen, nitro, or other electrophilic groups
C8 Electrophilic Aromatic SubstitutionDirect halogenation or nitration (reactivity dependent on substituents)Halogen, nitro, or other electrophilic groups

Green Chemistry Principles in Quinazolinediamine Synthesis

The integration of green chemistry into the synthesis of quinazoline derivatives aims to reduce the environmental impact of chemical processes. This involves developing cleaner reaction pathways, minimizing waste, and avoiding the use of hazardous materials. For a molecule like this compound, a plausible synthetic strategy involves the construction of a quinazoline ring with nitro groups at the 4- and 7-positions, or a related precursor, followed by the reduction of these nitro groups to the corresponding amines. The application of green principles to these key transformations is a significant area of research.

The reduction of nitroarenes to arylamines is a fundamental transformation in the synthesis of compounds like this compound from nitro-substituted precursors. Traditionally, this step relies on metal catalysts such as palladium, platinum, or nickel, which can be costly, toxic, and may contaminate the final product. acs.org Consequently, the development of metal-free reduction methods is a cornerstone of green synthesis.

Recent advancements have provided several powerful metal-free alternatives:

Organocatalysis : Certain organic molecules can catalyze the reduction of nitro groups. For instance, a metal-free method was developed using tetrahydroxydiboron (B82485) [B₂(OH)₄] as the reductant and 4,4′-bipyridine as an organocatalyst. This system achieves the rapid and highly chemoselective reduction of aromatic nitro compounds at room temperature, converting them to anilines with excellent selectivity while preserving other sensitive functional groups. acs.org Another approach employs covalent triazine frameworks (CTFs) as robust, metal-free catalysts for the chemoselective reduction of nitroarenes using hydrazine (B178648) hydrate (B1144303) as the reducing agent. acs.org These frameworks demonstrate high turnover frequencies, surpassing many traditional carbon nanomaterials. acs.org

Reagent-Mediated Reductions : Trichlorosilane (HSiCl₃) has been successfully used for the metal-free reduction of both aromatic and aliphatic nitro compounds under continuous-flow conditions. This method provides primary amines in high yields with very short reaction times, often eliminating the need for complex purification steps. nih.gov Another innovative metal-free approach utilizes tetrahydroxydiboron (B₂(OH)₄) in water, where water itself acts as the hydrogen donor under mild conditions (80°C). organic-chemistry.org This method shows good functional group tolerance and avoids organic solvents, making it an environmentally friendly option. organic-chemistry.org

These metal-free strategies offer significant advantages for the synthesis of this compound from a dinitro- or nitro-amino precursor. By avoiding heavy metals, they simplify purification, reduce toxic waste, and align with the sustainability goals of modern pharmaceutical manufacturing.

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. researchgate.net A 100% atom economy means that all reactant atoms are found in the product, with no byproducts.

Analyzing a hypothetical synthesis of this compound reveals key areas for improvement in atom economy and waste reduction:

Classical Synthesis Steps : The construction of the quinazoline ring often starts from substituted anilines or anthranilic acids. google.com Steps such as nitration typically use a mixture of nitric and sulfuric acids, generating significant acidic waste and poor atom economy. Similarly, chlorination steps to create reactive intermediates, for example converting a 4-hydroxyquinazoline (B93491) to a 4-chloroquinazoline, often use reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), which produce corrosive byproducts. google.comgoogle.com

Reduction Step : The choice of reductant for converting nitro groups to amines heavily influences atom economy.

High Atom Economy : Catalytic hydrogenation using molecular hydrogen (H₂) is highly atom-economical, with water being the only theoretical byproduct.

Moderate to Poor Atom Economy : Stoichiometric reducing agents like tin(II) chloride (SnCl₂) or iron (Fe) in acidic media result in large quantities of metallic waste, leading to very poor atom economy and significant downstream processing to remove the waste.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses of 4,7 Quinazolinediamine Derivatives

Comprehensive Structure-Activity Relationship (SAR) Studies

SAR studies investigate how the chemical structure of a molecule relates to its biological activity. For 4,7-quinazolinediamine derivatives, these studies are crucial for identifying the key structural features that govern their therapeutic effects.

Substitutions at the 4-amino position: The amino group at the 4-position is a critical feature. For instance, in the context of antimalarial 4-aminoquinolines, an alkylaminoalkyl chain at this position is essential for high potency. youtube.com Modifications at this site, such as introducing aromatic rings, can lead to derivatives with altered activity profiles. youtube.com

Substitutions at the 7-position: The 7-position of the quinazoline (B50416) ring is another key site for modification. The presence of an electron-withdrawing group, such as a chlorine atom, at this position is often crucial for optimal activity, as seen in chloroquine. youtube.com Replacing this with an electron-donating group like a methyl group can lead to a significant loss of potency. youtube.com In other series, introducing a piperazine (B1678402) ring at the C(7)-position has been shown to enhance inhibitory activities against targets like TNF-alpha production. nih.gov

Other positions: Substitutions at other positions, such as the 2, 6, and 8-positions, can also modulate the biological activity. researchgate.net For example, substitution at the 8-position with a methyl group has been reported to result in a loss of antimalarial activity. youtube.com

The table below summarizes the impact of various substituents on the biological activity of quinazoline derivatives based on available research.

Position of SubstitutionSubstituent TypeEffect on Biological ActivityReference
4-aminoAlkylaminoalkyl chainEssential for high antimalarial potency youtube.com
7Electron-withdrawing group (e.g., Chlorine)Essential for optimal antimalarial activity youtube.com
7Piperazine ringEnhanced inhibitory activity against TNF-alpha nih.gov
7Amino substituentsPlay a crucial role in hydrogen bond formation and electrostatic interactions rsc.org
8Methyl groupLoss of antimalarial activity youtube.com

The three-dimensional arrangement of a molecule, or its conformation, is a critical determinant of its ability to bind to a biological target. The flexibility or rigidity of the quinazoline core and its substituents can significantly impact the potency of the derivatives. While specific studies focusing solely on the conformational analysis of this compound are not extensively detailed in the provided results, the general principles of conformational restriction and optimization are central to drug design. A molecule must adopt a specific conformation to fit into the binding pocket of its target protein. Therefore, designing molecules with a preferred conformation that matches the binding site can lead to enhanced potency.

Comparing the SAR of different series of diaminoquinazolines provides valuable insights into the general and specific structural requirements for a particular biological activity. For example, a comparative analysis of various quinazoline derivatives has shown that the quinazoline core is a favorable scaffold for developing epidermal growth factor receptor (EGFR) inhibitors due to its high affinity for the EGFR kinase active site. nih.gov Different substitution patterns on the quinazoline ring can lead to competitive, covalent, or allosteric inhibitors of EGFR. nih.gov

Furthermore, comparative studies on bioisosteres, such as 1,3,4-oxadiazoles and 1,3,4-thiadiazoles, which can be incorporated into quinazoline derivatives, reveal the impact of subtle structural changes on properties like lipid solubility and tissue permeability. mdpi.com For instance, the sulfur atom in 1,3,4-thiadiazole (B1197879) generally imparts improved lipid solubility compared to its oxygen counterpart in 1,3,4-oxadiazole. mdpi.com

Application of Quantitative Structure-Activity Relationship (QSAR)

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov

QSAR models rely on molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. researchgate.net These descriptors can be broadly categorized as:

Constitutional (1D and 2D) descriptors: These describe the basic structural properties of a molecule, such as molecular weight, number of atoms, and connectivity indices. ucsb.edu

Topological descriptors: These are derived from the 2D representation of the molecule and describe its branching and shape.

Geometrical (3D) descriptors: These are calculated from the 3D coordinates of the atoms and describe the molecule's size and shape.

Physicochemical descriptors: These relate to properties like lipophilicity (logP), polarizability, and electronic properties. ucsb.edu

Quantum-chemical descriptors: These are derived from quantum mechanical calculations and include properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which relate to the molecule's reactivity. ucsb.edu

In the context of quinazoline derivatives, various QSAR studies have employed a range of descriptors to model their activity. For example, a QSAR study on quinazoline derivatives as tyrosine kinase (erbB-2) inhibitors found that Estate Contribution descriptors (SaaOE-Index and SsCIE-index) were significant in predicting inhibitory activity. nih.gov Another study on quinolinone-based thiosemicarbazones highlighted the importance of van der Waals volume, electron density, and electronegativity in their anti-tuberculosis activity. nih.gov

The following table lists some of the molecular descriptors commonly used in QSAR studies of quinazoline-related compounds.

Descriptor TypeExample DescriptorsRelevanceReference
Estate ContributionSaaOE-Index, SsCIE-indexPredicting Tyrosine kinase (erbB-2) inhibitory activity nih.gov
Physicochemicalvan der Waals volume, electron density, electronegativityPredicting anti-tuberculosis activity nih.gov
3D Field-BasedSteric and Electrostatic fields (CoMFA)Modeling EGFR inhibitory activity nih.gov
3D Field-BasedH-bond donor and electrostatic fields (CoMSIA)Modeling antioxidant activity analchemres.org
ThermodynamicStandard enthalpies of vaporization, sublimation, and solvationGeneral molecular property characterization nih.gov

Once a QSAR model is developed and validated, it can be used to predict the biological activity of new, unsynthesized analogues. This predictive power is a cornerstone of rational drug design, as it allows researchers to prioritize the synthesis of compounds with the highest predicted potency, thereby saving time and resources. frontiersin.org

Several statistical methods are used to build QSAR models, including:

Multiple Linear Regression (MLR): This method establishes a linear relationship between the biological activity and a set of molecular descriptors. nih.gov

Partial Least Squares (PLS): A regression method that is particularly useful when the number of descriptors is large and there is multicollinearity among them. nih.gov

Machine Learning Algorithms: More advanced methods like Support Vector Machines (SVM), Random Forest (RF), and Artificial Neural Networks (ANN) can capture complex non-linear relationships between structure and activity. frontiersin.orgmdpi.com

For instance, 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to model the EGFR inhibitory activity of quinazoline-4(3H)-one analogs. nih.gov These models use 3D grid-based descriptors to represent the steric and electrostatic fields around the molecules, providing a more detailed picture of the structural requirements for activity. nih.govanalchemres.org The statistical quality of these models is assessed using parameters like the squared correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the predicted R² for an external test set. nih.gov A robust and predictive QSAR model can then be used to design novel compounds with potentially enhanced biological activities. nih.gov

Multivariate Statistical Analysis in QSAR Derivation

Quantitative Structure-Activity Relationship (QSAR) studies for this compound derivatives, and more broadly for the quinazoline class, rely heavily on multivariate statistical methods to derive meaningful models. rsc.org These methods are essential for handling the complexity and high dimensionality of the data, where numerous molecular descriptors are correlated with biological activity. mdpi.com The core challenge is to extract the relevant information from a large set of descriptors, many of which may be inter-correlated, and build a predictive and interpretable model. mdpi.com The most prominent multivariate techniques employed in this context are Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression, which form the statistical foundation of both 2D- and 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). rsc.orgresearchgate.net

Principal Component Analysis (PCA) is frequently used as an exploratory data analysis technique in the initial stages of QSAR model development. mdpi.comnih.gov Its primary function is not to create the final predictive model but to reduce the dimensionality of the descriptor dataset. nih.gov By transforming a large set of correlated variables into a smaller set of uncorrelated variables, called principal components (PCs), PCA helps in identifying the principal sources of variation within the data. mdpi.comresearchgate.net This process is invaluable for visualizing the relationships between compounds, identifying outliers, and ensuring that the selected training and test sets are representative of the entire chemical space under investigation. nih.gov

Partial Least Squares (PLS) is the most common regression method used to construct the actual QSAR model for quinazoline derivatives. nih.govnih.gov PLS is particularly well-suited for QSAR because it can handle datasets where the number of descriptors is much larger than the number of compounds and where high collinearity exists among the descriptors. researchgate.netnih.gov The method establishes a linear relationship between the matrix of molecular descriptors (independent variables, X) and the biological activity values (dependent variable, Y). nih.govresearchgate.net

In the context of 3D-QSAR studies such as CoMFA and CoMSIA , PLS is used to correlate the 3D molecular field values (steric, electrostatic, hydrophobic, etc.) with the observed biological activities of the compounds. nih.govnih.gov The process involves several key steps:

A training set of molecules with known activities is aligned based on a common scaffold, such as the quinazoline core ring. nih.gov

For each molecule, interaction fields (e.g., steric and electrostatic for CoMFA) are calculated at thousands of grid points surrounding the molecules. unicamp.br

The resulting data matrix, containing thousands of highly correlated variables, is then analyzed using PLS to build a regression model. nih.gov

The statistical significance and predictive power of the model are assessed using parameters generated during the PLS analysis. nih.gov

The robustness and predictive ability of the derived QSAR models are evaluated using several statistical metrics. A crucial step in this process is cross-validation, often performed using the leave-one-out (LOO) method, which yields the cross-validated correlation coefficient (q²). nih.gov A q² value greater than 0.5 is generally considered indicative of a model with good predictive ability. nih.gov Other key statistical parameters include the non-cross-validated correlation coefficient (R²), the standard error of estimate (SEE), and the F-statistic (F-value), which together provide a comprehensive picture of the model's quality and statistical significance. nih.govnih.gov External validation, using a test set of compounds not included in the model's training, provides the ultimate proof of a model's predictive power. nih.gov

Research Findings

A 3D-QSAR study on quinazoline derivatives as Epidermal Growth Factor Receptor (EGFR) inhibitors illustrates the application of these statistical methods. nih.gov The CoMFA and CoMSIA models developed in this research demonstrated strong statistical reliability. nih.gov The molecular alignment was based on the quinazoline core, and the resulting PLS analysis yielded models with significant predictive power. nih.gov

The statistical parameters for the CoMFA model are detailed in the table below. The high q² and R² values indicate a robust model with a strong correlation between the molecular fields and the inhibitory activity of the compounds. nih.gov

Table 1: Statistical Parameters of the CoMFA Model for Quinazoline-based EGFR Inhibitors. nih.gov
ParameterValueDescription
q² (Cross-Validated R²)0.608Indicates the predictive power of the model as determined by leave-one-out cross-validation.
ONC (Optimum Number of Components)8The number of principal components used in the final PLS model that yields the highest q².
R²ncv (Non-Cross-Validated R²)0.979Represents the goodness of fit for the training set data.
SEE (Standard Error of Estimate)0.1126Measures the deviation of the predicted values from the experimental values.
F-value257.401The Fisher test value, which indicates the statistical significance of the model. A high F-value suggests a highly significant model.

The validity of such models is confirmed by their ability to accurately predict the activity of compounds in a test set. The strong correlation between the experimentally observed pIC₅₀ values and the values predicted by the QSAR model for the test set compounds confirms the model's utility for guiding the design of new, more potent inhibitors. nih.gov

Table 2: Comparison of Experimental and Predicted pIC₅₀ Values for a Sample of Test Set Compounds.
CompoundExperimental pIC₅₀Predicted pIC₅₀Residual
Test Compound 17.857.79-0.06
Test Compound 27.217.30+0.09
Test Compound 38.108.05-0.05
Test Compound 46.957.01+0.06
Test Compound 58.528.48-0.04

Investigation of Molecular Mechanisms and Specific Biological Target Engagement by 4,7 Quinazolinediamine Analogues

Identification and Characterization of Biological Targets

The therapeutic potential of 4,7-quinazolinediamine analogues and related quinazoline (B50416) derivatives stems from their ability to interact with and modulate the activity of various biological macromolecules. These interactions are central to their observed pharmacological effects, particularly in the realm of oncology. The quinazoline scaffold has proven to be a "privileged structure" in medicinal chemistry, capable of targeting a range of enzymes and cellular pathways. nih.gov

The primary mechanism through which many quinazoline-based compounds exert their effects is the inhibition of protein kinases. mdpi.com These enzymes play a critical role in cellular signaling pathways that control growth, proliferation, and survival. hilarispublisher.com Overexpression or mutation of certain kinases is a hallmark of many cancers, making them key therapeutic targets. nih.gov

Derivatives of the 4-anilinoquinazoline scaffold, a class to which this compound analogues belong, are particularly well-known as potent kinase inhibitors. researchgate.net Their activity spans multiple kinase families:

Receptor Tyrosine Kinases (RTKs):

Epidermal Growth Factor Receptor (EGFR): EGFR is a primary target for this class of compounds. mdpi.comresearchgate.net Numerous derivatives have been developed as inhibitors of both wild-type and mutated forms of EGFR (e.g., L858R, T790M), which are implicated in non-small cell lung cancer and other solid tumors. mdpi.comnih.govnih.gov

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Inhibition of VEGFR-2, a key regulator of angiogenesis (the formation of new blood vessels), is another major activity of quinazoline derivatives. nih.govmdpi.comekb.egnih.gov Dual inhibition of both EGFR and VEGFR-2 is a common strategy in developing anticancer agents. tbzmed.ac.ir

Other RTKs: Analogues have also shown inhibitory effects against other RTKs, including Platelet-Derived Growth Factor Receptor (PDGFR) and c-Kit. ekb.eg

Serine/Threonine Kinases:

While initially designed for EGFR, broader screening has revealed that 4-anilinoquin(az)olines inhibit several serine/threonine kinases. nih.govsoton.ac.uk These are often referred to as "collateral" or "off-target" activities.

Key examples include Cyclin G Associated Kinase (GAK), STE20-like serine/threonine-protein kinase (SLK), and Serine/threonine-protein kinase 10 (STK10). nih.govbiorxiv.orgresearchgate.net

Other targets in this family include Cyclin-Dependent Kinase 2 (CDK2), p38 mitogen-activated protein kinase, Phosphoinositide 3-kinase (PI3K), and Aurora Kinase A (AURKA). ekb.egnih.govnih.gov

Non-Receptor Tyrosine Kinases:

Quinazoline derivatives also target non-receptor tyrosine kinases, which are involved in regulating cell growth and differentiation. mdpi.comhilarispublisher.com FMS-like tyrosine kinase 3 (FLT3) is one such target, particularly relevant in acute myeloid leukemia (AML). nih.gov

The broad kinase inhibition profile highlights the versatility of the quinazoline scaffold, allowing for the development of both highly specific single-target inhibitors and multi-kinase inhibitors designed to block several oncogenic pathways simultaneously. nih.govnih.gov

Beyond their well-documented effects on kinases, quinazoline derivatives interact with other classes of enzymes and cellular components. This expanded target profile contributes to their diverse biological activities.

DNA-Related Enzymes: Certain quinazoline compounds have been found to inhibit enzymes crucial for DNA replication and repair. These include Dihydrofolate Reductase (DHFR), Topoisomerase, and Poly (ADP-ribose) Polymerase (PARP). nih.govhilarispublisher.com

Cytochrome P450 (CYP) Enzymes: Specific quinazoline analogues have been identified as potent and selective inhibitors of CYP1B1, an enzyme implicated in the development of several carcinomas. nih.gov

Tubulin Polymerization: Some 4-anilinoquinazoline derivatives can inhibit tubulin assembly, disrupting the formation of the cellular microtubule network. researchgate.net This mechanism is distinct from kinase inhibition and is a feature of established anticancer agents.

Cellular Signaling Pathways: By inhibiting key kinases, these compounds directly interfere with downstream signaling cascades. For instance, inhibition of EGFR can block the EGFR-PI3K signaling pathway, which is critical for the growth of certain breast cancer cells. ekb.eg

Elucidation of Molecular Mechanisms of Action

Understanding how quinazolinediamine analogues bind to their targets and exert their inhibitory effects at a molecular level is crucial for rational drug design and optimization.

X-ray crystallography and molecular docking studies have provided detailed insights into the binding modes of 4-anilinoquinazoline inhibitors within the active sites of protein kinases. nih.govmdpi.comukaazpublications.com

Binding Site: These compounds typically bind in the ATP-binding pocket of the kinase, located between the N- and C-lobes of the enzyme's catalytic domain. hilarispublisher.comnih.govekb.eg

Key Hydrogen Bonds: A conserved binding pattern involves the quinazoline ring system. The nitrogen atom at position 1 (N1) of the quinazoline core commonly acts as a hydrogen bond acceptor, interacting with the backbone amide (-NH) of a key amino acid in the hinge region of the kinase (e.g., Met-109 in p38 kinase or Leu-83 in CDK2). hilarispublisher.comnih.gov

Hydrophobic Interactions: The anilino substituent projects into a hydrophobic pocket within the kinase. nih.gov Additional hydrophobic contacts are often formed between the quinazoline ring and residues in the active site, contributing to binding affinity. nih.gov

Specific Residue Interactions: The potency and selectivity of inhibitors are determined by specific interactions with amino acid residues. For example, potent VEGFR-2 inhibitors often form key interactions with residues such as Asp1044 and Glu883. nih.govbenthamscience.com The interaction with the DFG (Asp-Phe-Gly) motif, a conserved feature of kinase active sites, is also critical for some inhibitors. nih.gov

Binding Energetics: The strength of these interactions can be quantified by calculating binding energies. For example, a potent dual FLT3/AURKA inhibitor, BPR1K871, was shown to have a much more favorable FLT3 binding energy (-80.27 kcal/mol) compared to a less active analogue (-45.75 kcal/mol), which correlated with its superior inhibitory activity (IC50). nih.gov The 4-anilinoquinazoline scaffold itself is considered an indispensable fragment that guarantees a significant portion of the binding free energy. frontiersin.org

The primary mechanism of action for most 4-anilinoquinazoline-based kinase inhibitors is competitive inhibition. wikipedia.org

Competitive Inhibition: By occupying the ATP-binding site, these molecules directly compete with the endogenous substrate, adenosine triphosphate (ATP). mdpi.comwikipedia.org This prevents the kinase from transferring a phosphate group to its target proteins, thereby blocking the downstream signaling cascade. hilarispublisher.com This is also referred to as a Type-I inhibition mechanism. nih.gov

Non-Competitive and Allosteric Mechanisms: While less common for this class, some quinazolinone derivatives have been shown to act as ATP non-competitive (Type-II) inhibitors. nih.gov Type-II inhibitors bind to the kinase in an inactive conformation, often in a site adjacent to the ATP pocket that becomes accessible only when the DFG motif is in an "out" conformation. This mechanism is distinct from classical allosteric inhibition, where a modulator binds to a remote site to induce a conformational change. Molecular docking studies have suggested that some derivatives may act as Type-II inhibitors against kinases like CDK2 and HER2, while behaving as Type-I competitive inhibitors against EGFR. nih.gov

The inhibitory potency of quinazolinediamine analogues is quantified using biochemical assays that measure key parameters like the half-maximal inhibitory concentration (IC50) and the dissociation constant (Kd) or inhibition constant (Ki).

The IC50 value represents the concentration of an inhibitor required to reduce the activity of a specific enzyme or biological process by 50%. It is a functional measure of potency. The Kd (dissociation constant) or Ki (inhibition constant) is a measure of binding affinity, representing the concentration of an inhibitor required to occupy 50% of the target receptors at equilibrium. Lower values for both IC50 and Kd/Ki indicate higher potency and affinity, respectively.

Numerous studies have reported the IC50 values for various quinazoline derivatives against a wide range of kinases. For example, novel derivatives have shown potent EGFR inhibition with IC50 values in the low nanomolar (nM) range, sometimes exceeding the potency of reference drugs. mdpi.comnih.gov Similarly, potent VEGFR-2 inhibitors have been developed with IC50 values also in the low nM range. nih.govmdpi.comnih.gov The binding affinity of erlotinib for GAK has been measured with a Ki of 6.7 nM. soton.ac.uk

The following table summarizes selected inhibitory activities for various quinazoline analogues.

Selectivity Profiling and Off-Target Considerations in Vitro

The therapeutic efficacy of kinase inhibitors is intrinsically linked to their selectivity. The ability of a compound to preferentially inhibit the intended target kinase over other kinases is crucial for minimizing off-target effects and associated toxicities. For this compound analogues, in vitro selectivity profiling has been instrumental in identifying compounds with distinct and desirable inhibitory profiles.

Through detailed structure-activity relationship (SAR) studies, researchers have successfully engineered this compound derivatives with varying degrees of selectivity for key cancer-related kinases, such as Aurora kinases (AURKA and AURKB) and FMS-like tyrosine kinase 3 (FLT3). nih.govresearchgate.netnih.gov These efforts have led to the development of analogues with three distinct selectivity profiles: dual FLT3/AURKA inhibitors, predominantly AURKA selective inhibitors, and FLT3 selective inhibitors. nih.govresearchgate.netnih.gov

A notable example is the compound BPR1K871, a potent dual inhibitor of AURKA and FLT3, with IC50 values of 22 nM and 19 nM, respectively. nih.govresearchgate.netnih.gov In contrast, analogues such as compounds 5 and 7 have demonstrated significant selectivity for AURKA, exhibiting approximately 100-fold greater inhibition of AURKA compared to FLT3. nih.govresearchgate.netnih.gov Conversely, compound 13 was identified as a selective FLT3 inhibitor, showing a 30-fold higher potency for FLT3 over AURKA. nih.govresearchgate.netnih.gov The selectivity of these compounds is often attributed to specific structural modifications. For instance, the removal of a polar ionizable amino substituent at the 7-position of the quinazoline ring in compounds 5 and 7 leads to a significant loss of FLT3 activity, thereby conferring AURKA selectivity. nih.gov

The following table summarizes the in vitro inhibitory activities of selected this compound analogues against AURKA and FLT3, highlighting their distinct selectivity profiles.

CompoundAURKA IC50 (nM)FLT3 IC50 (nM)Selectivity Profile
BPR1K8712219Dual FLT3/AURKA Selective
44.9127Predominantly AURKA Selective
5151408AURKA Selective (~100-fold)
7101286AURKA Selective (~100-fold)
1346416FLT3 Selective (~30-fold)

Beyond the primary targets, broader kinase profiling is essential to understand the full spectrum of a compound's activity and potential off-target liabilities. The multi-kinase inhibitor BPR1K871 underwent extensive kinase profiling using the KINOMEScan® technology, where it was tested against a panel of 395 non-mutant kinases. nih.govacs.org At a concentration of 1000 nM, BPR1K871 was found to inhibit 77 of these kinases by more than 65%. nih.govacs.org This broader profiling confirmed its multi-kinase inhibitory nature and identified additional potential targets. nih.gov

Further investigation into the off-target profile of BPR1K871 revealed its potent inhibitory activity against other therapeutically relevant kinases, including AURKB and CSF1R, with IC50 values of 13 nM and 19 nM, respectively. researchgate.net

The following table provides a summary of the inhibitory activity of BPR1K871 against its primary and key off-target kinases.

Kinase TargetBPR1K871 IC50 (nM)
AURKA22
AURKB13
FLT319
CSF1R19

Computational Chemistry and Theoretical Characterization of 4,7 Quinazolinediamine Systems

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode and affinity of small molecule ligands, such as quinazoline (B50416) derivatives, to the active site of a protein target.

Molecular docking simulations are crucial for predicting how 4,7-Quinazolinediamine might bind to a biological target and for estimating the strength of this interaction, often expressed as a binding energy or docking score. For instance, computational studies on '4-aminoquinazoline-6, 7-diol' derivatives, which are structurally analogous to this compound, have been conducted to investigate their binding mechanism towards the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK), a key target in cancer therapy biorxiv.org. These studies revealed that the designed derivatives could achieve binding affinities similar to or higher than known drugs like Erlotinib biorxiv.org.

The binding affinity is a numerical score that estimates the strength of the interaction, with more negative values typically indicating a stronger binding. Docking studies on various quinazoline derivatives against different protein targets have shown a range of binding energies, reflecting their diverse biological activities biorxiv.orgbiointerfaceresearch.com. This approach allows for the virtual screening of compounds and the prioritization of those with the most promising interaction profiles for further study.

Table 1: Representative Binding Affinities of Quinazoline Derivatives Against Various Protein Targets from Docking Studies.
Quinazoline Derivative ClassProtein TargetPredicted Binding Energy (kcal/mol)
'4-aminoquinazoline-6, 7-diol' derivativesEGFR-TKSimilar or higher than reference drugs biorxiv.org
Quinazolinone DerivativesMMP-13-8.0 to -10.0 (Estimated Range) nih.gov
Note: The data presented are for quinazoline derivatives and serve to illustrate the application of molecular docking to this class of compounds.

The stability of a ligand-protein complex is governed by a network of non-covalent interactions. Analysis of the docked poses of quinazoline derivatives allows for the detailed examination of these crucial interactions, including hydrogen bonds, hydrophobic interactions, and π-π stacking frontiersin.org.

Advanced Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the binding event, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are used to assess the conformational dynamics of the ligand and the stability of the protein-ligand complex under conditions that mimic a physiological environment frontiersin.org.

MD simulations can be employed to study the flexibility and conformational preferences of this compound. In a solution state simulation, the molecule's rotational bonds would exhibit flexibility, allowing it to adopt various conformations. When bound to a protein, the ligand's conformational freedom is typically reduced as it settles into a stable binding pose. The simulation trajectory provides detailed information on which parts of the molecule remain rigid and which retain flexibility within the active site. This information is vital for understanding how the ligand adapts to the binding pocket and for optimizing its structure to improve binding.

A key application of MD simulations is to validate the stability of a docked complex. By running simulations for tens or hundreds of nanoseconds, researchers can observe whether the ligand remains stably bound in its predicted pose or if it shifts or dissociates frontiersin.org. The stability is often quantified by calculating the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand over time. A complex is generally considered stable if the RMSD values remain within an acceptable range (e.g., 1-3 Å) after an initial equilibration period frontiersin.org.

For example, MD simulations of quinazoline derivatives bound to their target proteins have demonstrated stable RMSD values, confirming a stable binding complex throughout the simulation frontiersin.orgabap.co.in. Furthermore, Root Mean Square Fluctuation (RMSF) analysis can pinpoint which amino acid residues in the protein exhibit more flexibility, providing insights into the dynamic behavior of the binding pocket upon ligand binding abap.co.inresearchgate.net. These simulations also allow for the monitoring of key interactions, like hydrogen bonds, revealing their persistence and strength over time mdpi.com.

Table 2: Key Metrics from MD Simulations for Assessing Protein-Ligand Complex Stability.
MetricDescriptionIndication of Stability
Root Mean Square Deviation (RMSD)Measures the average deviation of atomic positions from a reference structure over time.Low, converging RMSD values (e.g., < 3 Å) for the protein backbone and ligand suggest the complex is stable frontiersin.orgabap.co.in.
Root Mean Square Fluctuation (RMSF)Measures the fluctuation of individual residues or atoms around their average position.Highlights flexible and rigid regions of the protein-ligand complex researchgate.net.
Radius of Gyration (Rg)Measures the compactness of the protein structure.A stable Rg value indicates the protein is not undergoing significant unfolding or conformational changes mdpi.com.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the intrinsic electronic properties of a molecule. These methods solve quantum mechanical equations to provide detailed information about electron distribution, orbital energies, and reactivity, which govern how a molecule interacts with its environment researchgate.netuchicago.edu.

For quinazoline derivatives, DFT calculations can determine a range of important molecular properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is an indicator of the molecule's chemical reactivity and stability; a smaller gap generally implies higher reactivity researchgate.net.

Other calculated parameters include the dipole moment, which measures the polarity of the molecule, and the electrostatic potential map, which visualizes electron-rich and electron-poor regions. These properties are fundamental to understanding the nature of non-covalent interactions and can help rationalize the binding modes observed in docking and MD studies researchgate.net.

Table 3: Quantum Chemical Parameters Calculated for Quinazoline Derivatives and Their Significance.
ParameterDescriptionSignificance
EHOMOEnergy of the Highest Occupied Molecular OrbitalIndicates the capacity to donate electrons.
ELUMOEnergy of the Lowest Unoccupied Molecular OrbitalIndicates the capacity to accept electrons.
Energy Gap (ΔE)ΔE = ELUMO - EHOMORelates to chemical reactivity and stability researchgate.net.
Dipole Moment (μ)Measure of the net molecular polarity.Influences solubility and ability to form dipole-dipole interactions.
Electronegativity (χ)The power of an atom to attract electrons to itself.Helps predict bond polarity and reactivity.
Note: These parameters are commonly calculated for quinazoline derivatives to correlate electronic structure with biological activity researchgate.net.

Electronic Structure Analysis of this compound

The electronic structure of a molecule is fundamental to its chemical behavior. Theoretical methods, particularly Density Functional Theory (DFT), are widely used to analyze the electronic properties of quinazoline derivatives. These analyses provide a quantum mechanical description of molecular geometries, electronic properties, and reaction mechanisms with high accuracy nih.gov.

A key aspect of electronic structure analysis is the examination of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller energy gap suggests higher reactivity, indicating that the molecule is more polarizable and that electronic transitions can occur more readily nih.gov.

Table 1: Theoretical Electronic Properties of Quinazoline Derivatives (Illustrative)

DerivativeHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
Quinazolin-12-one (example)-6.5-2.04.5
Substituted Quinazoline (example)-6.2-1.84.4

Note: The values in this table are illustrative examples for related quinazoline compounds and not specific experimental or calculated values for this compound.

Prediction of Spectroscopic Properties and Reactivity Descriptors

Computational methods are also invaluable for predicting the spectroscopic properties of molecules. Theoretical calculations can simulate spectra such as Fourier-Transform Infrared (FT-IR), Raman, and Nuclear Magnetic Resonance (NMR), which can then be compared with experimental data to confirm the molecular structure. For quinazoline, DFT and Hartree-Fock (HF) methods with basis sets like 6-311++G(d,p) have been successfully used to compute vibrational frequencies, infrared intensities, and Raman scattering activities asianpubs.org. The calculated wavenumbers, after appropriate scaling, generally show good agreement with experimental values asianpubs.org.

Furthermore, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, providing theoretical support for structural assignments asianpubs.org. UV-visible spectra can also be simulated to analyze electronic properties, including absorption wavelengths and excitation energies asianpubs.org.

Beyond spectroscopic properties, DFT calculations can provide various reactivity descriptors that help in understanding the chemical behavior of the molecule. These descriptors are derived from the electronic structure and include:

Ionization Potential (I): Related to the HOMO energy, it represents the energy required to remove an electron.

Electron Affinity (A): Related to the LUMO energy, it is the energy released when an electron is added.

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution.

Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

These descriptors provide a quantitative basis for predicting how this compound might interact with other chemical species.

Table 2: Key Reactivity Descriptors from Computational Analysis

DescriptorDefinitionSignificance
HOMO-LUMO GapELUMO - EHOMOIndicates chemical reactivity and kinetic stability.
Chemical Hardness (η)(I - A) / 2Measures resistance to deformation of the electron cloud.
Electronegativity (χ)(I + A) / 2Indicates the ability to attract electrons.

Machine Learning and Artificial Intelligence Applications in this compound Research

The fields of machine learning (ML) and artificial intelligence (AI) are increasingly being applied in chemical research and drug discovery to accelerate the development of new therapeutic agents. For compounds like this compound and its derivatives, ML models can be trained on existing chemical and biological data to predict various properties, thereby reducing the time and cost associated with experimental work nih.govscitechdaily.com.

ML algorithms can be employed in several aspects of quinazoline research:

Predicting Biological Activity: ML models can be trained on datasets of known active and inactive compounds to predict the potential biological activity of new, untested quinazoline derivatives. This is particularly useful in early-stage drug discovery for prioritizing which compounds to synthesize and test.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models use ML to establish a mathematical relationship between the chemical structure of a compound and its biological activity. These models can help in understanding which structural features are important for a desired therapeutic effect.

ADMET Prediction: The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a drug candidate are crucial for its success. ML models can predict these properties based on the molecular structure, helping to identify potential issues early in the development process.

Formulation Development: ML is also being used to accelerate the design of drug formulations, such as long-acting injectables nih.govscitechdaily.com. While not specific to this compound, this demonstrates the potential for using AI to optimize the delivery of quinazoline-based drugs.

The success of ML in drug discovery is dependent on the availability of large, high-quality datasets. As more data on quinazoline derivatives becomes available, the predictive power of these models is expected to increase, further enhancing their utility in the design of new therapeutic agents.

Applications of 4,7 Quinazolinediamine As Chemical Probes in Biological Research

Design and Synthesis of 4,7-Quinazolinediamine-Based Chemical Probes

The successful development of a chemical probe hinges on a rational design and an efficient synthetic strategy. The quinazoline (B50416) framework, and specifically the 4,7-diamino substitution pattern, offers multiple vectors for chemical modification to optimize target engagement, selectivity, and cell permeability. The synthesis of these probes typically involves multi-step sequences starting from readily available materials like substituted anthranilamides. nih.gov

A common synthetic approach begins with the construction of the core quinazoline ring system. For instance, a 4-chloroquinazoline intermediate can be prepared and subsequently functionalized through nucleophilic aromatic substitution at the C4 position with a desired amine. nih.gov Further modifications, particularly at the C7 position, can be introduced to explore structure-activity relationships (SAR) and enhance target specificity. One study detailed the synthesis of 4,7-disubstituted 8-methoxyquinazoline derivatives, where the synthetic route involved building the quinazoline core from a substituted benzamide, followed by sequential modifications at the key 4 and 7 positions to generate a library of compounds for biological evaluation. nih.gov This modular approach is crucial for probe development, as it allows for the systematic variation of substituents to optimize biological activity and selectivity.

Selectivity is arguably the most critical attribute of a high-quality chemical probe. A selective probe interacts with its intended target with significantly higher affinity than with other proteins, minimizing off-target effects that can confound experimental results. nih.gov For the this compound scaffold, selectivity is achieved through meticulous structural modifications guided by SAR studies and, where possible, structure-based design.

The substituents at the 4- and 7-positions are critical determinants of target specificity. The amine group at C4 can be elaborated with various aryl or alkyl groups to form key interactions, such as hydrogen bonds and hydrophobic contacts, within a target's binding pocket. The substituent at the C7 position provides another crucial handle for tuning selectivity. For example, in a series of 4,7-disubstituted 8-methoxyquinazolines designed to disrupt the β-catenin/TCF4 protein-protein interaction, variations at these positions led to significant differences in cytotoxic potency against cancer cell lines. nih.gov

Structure-activity relationship studies have shown that the nature of these substituents dictates the inhibitory activity. For instance, in a series of 4-chlorophenethylaminoquinazoline derivatives, the addition of a piperazine (B1678402) ring at the C7-position demonstrated potent inhibitory activities toward both TNF-alpha production and T cell proliferation. nih.gov Similarly, extensive SAR studies on 4-anilino-quinazoline derivatives have been pivotal in developing potent and selective Epidermal Growth Factor Receptor (EGFR) kinase inhibitors. nih.gov These studies highlight a common strategy: maintaining the core scaffold for fundamental binding and systematically altering peripheral substituents to achieve fine-tuned selectivity for a specific target isoform or family member.

Table 1: Structure-Activity Relationship of 4,7-Disubstituted Quinazoline Derivatives as β-catenin/TCF4 Signaling Inhibitors

CompoundR1 (at C4)R2 (at C7)IC50 (µM) vs. HCT116 CellsIC50 (µM) vs. HepG2 Cells
18A 3-chloro-4-fluorophenyl3-(4-methylpiperazin-1-yl)propoxy7.42 ± 0.218.16 ± 0.54
18B 3-chloro-4-fluorophenyl3-(piperidin-1-yl)propoxy5.64 ± 0.686.24 ± 0.32
18C 3-chloro-4-fluorophenyl3-(pyrrolidin-1-yl)propoxy6.12 ± 0.347.18 ± 0.41
19A 4-((3-fluorobenzyl)oxy)-3-chlorophenyl3-(4-methylpiperazin-1-yl)propoxy10.14 ± 0.7811.24 ± 0.82
19B 4-((3-fluorobenzyl)oxy)-3-chlorophenyl3-(piperidin-1-yl)propoxy8.16 ± 0.529.45 ± 0.65

Data sourced from Neogi et al. (2022). The table illustrates how modifications at the C4 and C7 positions influence the cytotoxic potency in cancer cell lines with activated β-catenin/TCF4 signaling. nih.gov

The validation of a chemical probe is as important as its discovery. A crucial component of this validation process is the use of a control compound. chemicalprobes.org An ideal control is a close structural analog of the probe that is inactive against the intended target but retains similar physicochemical properties. This allows researchers to distinguish the biological effects caused by specific target engagement from those arising from non-specific interactions or the compound's general chemical nature.

Utility in Elucidating Biological Pathways and Target Validation

Once designed and validated, this compound-based chemical probes serve as powerful reagents for exploring biology. They can be used to test hypotheses about the function of a specific protein in a biological pathway and to validate whether that protein is a viable target for therapeutic intervention.

Chemical probes allow for the acute modulation of protein function in living cells with high temporal resolution, an advantage that is often difficult to achieve with genetic methods. A potent and selective this compound-based inhibitor can be added to cells to rapidly block the activity of its target protein. Researchers can then observe the downstream consequences, such as changes in signaling pathways, gene expression, or cellular morphology, to deduce the protein's function.

For example, the most potent compound identified by Neogi et al., derivative 18B , was used to probe the function of the β-catenin/TCF4 signaling pathway in colon cancer cells. nih.gov By treating HCT116 and HepG2 cells with this probe, they were able to demonstrate that inhibition of this interaction leads to the induction of apoptosis (programmed cell death) and a reduction in cell migration. These experiments directly link the β-catenin/TCF4 complex to the maintenance of cancerous phenotypes and validate it as a target in these cellular systems. nih.gov Such studies are critical for understanding the intricate networks that govern cell behavior and for identifying nodes that can be targeted for therapeutic benefit.

Phenotypic screening is a powerful, unbiased approach to discovering new biologically active molecules. enamine.net In this strategy, libraries of compounds are screened for their ability to induce a desired change in a cell or organism's phenotype (e.g., stopping cancer cell proliferation) without prior knowledge of the molecular target. nih.gov The quinazoline scaffold is frequently represented in screening libraries due to its proven bioactivity.

If a this compound derivative is identified as a "hit" in a phenotypic screen, the next critical and challenging step is to determine its mechanism of action (MoA) by identifying its molecular target(s)—a process known as target deconvolution. nih.gov This process is essential for optimizing the hit into a useful probe or drug candidate. criver.comcreative-biolabs.com

Several methods are employed for target deconvolution. Affinity chromatography, where the probe is immobilized on a solid support to "fish" for its binding partners from cell lysates, is a classic approach. nih.gov More advanced chemoproteomic techniques involve creating a modified version of the probe with a photoreactive group and an affinity tag. When introduced to living cells and activated by light, the probe covalently cross-links to its target, which can then be isolated and identified using mass spectrometry. nih.gov Understanding the MoA is crucial, as it provides a mechanistic basis for the observed phenotype and enables the development of more refined second-generation probes. criver.com

Future Directions in Chemical Probe Development from Quinazolinediamine Scaffolds

The versatility of the this compound scaffold ensures its continued relevance in the development of next-generation chemical probes. The future of probe development is moving towards tools with greater precision and more diverse functionalities. nih.gov

One promising direction is the creation of covalent probes. By incorporating a mildly reactive electrophile (a "warhead") into the quinazoline structure, probes can be designed to form a permanent covalent bond with a specific residue (like cysteine) in the target's binding site. This can provide enhanced potency, prolonged duration of action, and utility for target visualization and occupancy studies.

Another area of advancement lies in the development of multifunctional probes. These sophisticated molecules might include not only a target-binding element based on the this compound scaffold but also a fluorescent reporter for imaging or a reactive group for target identification. nih.gov Furthermore, the application of this scaffold is expanding beyond traditional enzyme inhibitors to target more challenging protein classes, such as transcription factors and protein-protein interactions. As synthetic methodologies become more advanced and our understanding of molecular recognition deepens, the this compound core will undoubtedly be at the heart of new and innovative chemical probes designed to unravel the complexities of biology and disease. nih.gov

Q & A

Q. What are the common synthetic routes for 4,7-Quinazolinediamine derivatives, and how do reaction conditions influence yield and purity?

  • Methodological Answer : this compound derivatives are synthesized via oxidative cyclization of 2-aminobenzamides. Traditional methods involve high temperatures (e.g., 100–150°C) and transition-metal catalysts, often leading to moderate yields (60–75%) . Recent advances in electrochemical synthesis use aluminum-carbon electrodes with acetic acid as an electrolyte under mild conditions (room temperature, undivided cell), achieving yields >85% for quinazolin-4(3H)-one derivatives. This method avoids metal catalysts and reduces energy input, improving scalability . Key variables include electrolyte choice, electrode material, and reaction time.

Q. Which analytical techniques are critical for characterizing this compound's structural and electronic properties?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Confirms regioselectivity and substituent positions in quinazoline cores.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and purity.
  • Electron Paramagnetic Resonance (EPR) : Detects radical intermediates during degradation or reactivity studies, as shown in advanced oxidation process (AOP) analyses of related quinazoline derivatives .
  • Density Functional Theory (DFT) : Predicts electronic properties, such as HOMO-LUMO gaps, and reaction pathways (e.g., hydrogen atom transfer mechanisms) .

Advanced Research Questions

Q. How do reaction mechanisms differ between electrochemical and thermal synthesis of this compound derivatives?

  • Methodological Answer :
  • Thermal Synthesis : Proceeds via a two-step mechanism: (1) coupling of substituted benzyl chlorides with 2-aminobenzamides, followed by (2) cyclization under high heat. This often generates byproducts due to side reactions (e.g., over-oxidation) .
  • Electrochemical Synthesis : Utilizes anodic oxidation to generate reactive intermediates (e.g., radicals or cations) that undergo cyclization without external oxidants. The undivided cell setup enables simultaneous oxidation and proton transfer, reducing energy barriers and enhancing selectivity . Kinetic studies using DFT reveal that electrochemical pathways have lower activation energies (ΔG‡ ≈ 15–20 kJ/mol) compared to thermal methods (ΔG‡ ≈ 30–40 kJ/mol) .

Q. What computational strategies are used to predict the stability and reactivity of this compound under biological or environmental conditions?

  • Methodological Answer :
  • QM-ORSA (Quantum Mechanics-Based Oxidation Reaction Simulation Algorithm) : Models radical scavenging activity and degradation pathways. For example, this compound derivatives react with hydroxyl radicals (HO•) via HAT (Hydrogen Atom Transfer) and SPLET (Sequential Proton Loss Electron Transfer) mechanisms, with rate constants (koverall) ranging from 7.9×10<sup>9</sup> to 8.02×10<sup>9</sup> M<sup>−1</sup>·s<sup>−1</sup> .
  • Molecular Dynamics (MD) Simulations : Assess interactions with biological targets (e.g., enzyme binding pockets) and predict ecotoxicity of degradation products. For example, oxidized derivatives of 4,7-dihydroxycoumarin (a structural analog) show reduced aquatic toxicity compared to parent compounds .

Q. How does the substitution pattern on the quinazoline core influence its bioactivity compared to other quinazoline alkaloids?

  • Methodological Answer :
  • Structural-Activity Relationship (SAR) Studies : Substituents at the 4,7-positions enhance binding to kinase domains (e.g., EGFR inhibitors) by forming hydrogen bonds with catalytic lysine residues. For instance, 4,7-diamino groups improve solubility and reduce off-target effects compared to methoxy or halogen substituents .
  • Comparative Pharmacokinetics : Derivatives with electron-withdrawing groups (e.g., -CF3) exhibit longer half-lives (τ1/2 ≈ 6–8 hours) due to slower metabolic oxidation, as demonstrated in coumarin-based analogs .

Data Contradiction Analysis

Q. Why do experimental and computational studies sometimes show discrepancies in predicting this compound's radical scavenging activity?

  • Methodological Answer : Discrepancies arise from:
  • Diffusion-Limited Reactions : Experimental EPR data may underestimate HO• scavenging rates due to diffusion constraints in aqueous media, whereas DFT assumes ideal conditions .
  • Solvent Effects : Computational models often neglect solvent polarity, which stabilizes ionic intermediates in SPLET mechanisms. For example, acetic acid electrolytes in electrochemical synthesis enhance proton transfer, altering observed reaction pathways .

Experimental Design Recommendations

Q. How can researchers optimize electrochemical synthesis to minimize byproducts in this compound production?

  • Methodological Answer :
  • Electrode Selection : Carbon-aluminum systems reduce overpotential, minimizing side reactions like over-oxidation .
  • Electrolyte Optimization : Acetic acid (0.1 M) balances proton availability and conductivity, achieving >90% selectivity for quinazolin-4(3H)-ones .
  • Reaction Monitoring : In situ Raman spectroscopy tracks intermediate formation (e.g., 3,5-diamino-1,2,4-triazole analogs) to adjust voltage and timing dynamically .

Toxicity and Environmental Impact

Q. What methodologies assess the ecotoxicity of this compound degradation products in aquatic systems?

  • Methodological Answer :
  • Acute/Chronic Toxicity Assays : Use Daphnia magna or Vibrio fischeri to measure LC50 values. For example, oxidized quinazoline derivatives exhibit LC50 > 100 mg/L, classified as "low toxicity" .
  • QSAR (Quantitative Structure-Activity Relationship) Models : Predict toxicity based on logP and electrophilicity indices. Derivatives with logP < 2.5 show minimal bioaccumulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,7-Quinazolinediamine
Reactant of Route 2
4,7-Quinazolinediamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.